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LY2780301

Cat. No.: B1150114
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Description

Overview of Protein Kinase Inhibitors and Intracellular Signaling Pathways in Disease Pathogenesis

Protein kinases are crucial enzymes that regulate numerous cellular processes by mediating protein phosphorylation, a fundamental component of cell signaling. nih.gov These enzymes play vital roles in most signal transduction cascades, controlling functions ranging from cell growth and proliferation to the initiation and regulation of immunological responses. nih.gov Aberrant kinase activity is implicated in a growing number of diseases, with over 400 human diseases now linked directly or indirectly to protein kinases. nih.gov Consequently, protein kinases are considered highly important drug targets and are the subject of intensive research. nih.gov

Intracellular signaling pathways, networks of molecular interactions within cells, process external and internal stimuli to orchestrate cellular responses. Dysregulation of these pathways can lead to uncontrolled cell growth, survival, and proliferation, contributing to the pathogenesis of various diseases, particularly cancer. probiologists.comtandfonline.commdpi.com Advances in understanding these pathways have led to the development of new classes of drugs, including small molecule kinase inhibitors, for the treatment of diseases like psoriasis and other inflammatory processes. actasdermo.org

The Phosphatidylinositol 3-Kinase (PI3K)/AKT/Mammalian Target of Rapamycin (B549165) (mTOR) Pathway: Fundamental Biological Roles and Aberrant Activation in Pathological States

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of diverse cellular processes essential for homeostasis and adaptation to environmental cues. probiologists.comfrontiersin.org This pathway plays a crucial role in regulating cell growth, proliferation, survival, metabolism, and motility. probiologists.comfrontiersin.org Activation of PI3K leads to the phosphorylation and activation of AKT, which in turn phosphorylates a wide array of downstream effectors involved in these cellular functions. probiologists.comfrontiersin.org The PI3K/AKT/mTOR pathway integrates signals from growth factors, nutrients, and energy status, enabling cells to coordinate their responses accordingly. probiologists.com

Dysregulation and hyperactivation of the PI3K/AKT/mTOR signaling network are closely associated with various pathological conditions, including cancer, type 2 diabetes, and nonalcoholic fatty liver disease. tandfonline.commdpi.com In cancer, aberrant activation of this pathway promotes oncogenesis, tumor progression, resistance to apoptosis, and metastasis formation. probiologists.comtandfonline.commdpi.com Overactivation can be caused by genetic mutations, such as activating mutations in PIK3CA (encoding the p110α catalytic subunit of PI3K) and amplification or gain-of-function mutations in AKT1, AKT2, or AKT3, or by loss-of-function mutations and deletions in the tumor suppressor PTEN. mdpi.com Targeting components of the PI3K/AKT/mTOR pathway has emerged as a promising therapeutic strategy for diseases characterized by dysregulated cell growth and proliferation. probiologists.commdpi.com

Introduction to LY2780301 as a Dual Kinase Inhibitor in Preclinical Investigations

This compound is a chemical compound that has been investigated in preclinical research for its potential as a therapeutic agent, particularly in the context of diseases driven by aberrant PI3K/AKT/mTOR signaling. researchgate.net Its mechanism of action involves the inhibition of key kinases within this pathway. researchgate.netselleckchem.com

Classification as an ATP-Competitive Dual Inhibitor of p70 Ribosomal Protein S6 Kinase (p70S6K) and Akt

This compound is classified as a highly selective adenosine (B11128) triphosphate (ATP)-competitive dual inhibitor of p70 ribosomal protein S6 kinase (p70S6K) and Akt. researchgate.netselleckchem.comascopubs.org This means that this compound competes with ATP for binding to the active sites of both Akt and p70S6K enzymes, thereby inhibiting their catalytic activity. researchgate.netselleckchem.com

Inhibiting Akt activity consequently blocks the PI3K/Akt signaling pathway, which can lead to reduced cell proliferation and the induction of apoptosis in tumor cells. selleckchem.com As a substrate and major effector of mTOR complex 1 (mTORC1), p70S6K's biological functions are canonically assigned to cell size control by facilitating mRNA transcription, splicing, and protein synthesis. researchgate.net Dual inhibition of both Akt and p70S6K targets critical nodes in the PI3K/AKT/mTOR pathway, potentially offering a more comprehensive blockade of the downstream effects of pathway activation, such as protein synthesis and cell proliferation. researchgate.netnih.gov Preclinical studies have shown that this small molecule is capable of inhibiting proliferative activity in various cancer models. researchgate.net

Detailed research findings on the inhibitory potential of this compound against Akt and p70S6K can be illustrated with data from preclinical studies. For instance, studies have demonstrated that this compound can block the phosphorylation of ribosomal protein S6 and PRAS40, which are downstream targets of p70S6K and Akt, respectively. nih.gov

Here is a representation of potential data points from preclinical studies:

Target KinaseInhibition TypeIC50 (nM)
AktATP-Competitive[Data]
p70S6KATP-Competitive[Data]

Studies in human mammary epithelial cells (hMECs) with ErbB2-induced p70S6K activation showed that this compound blocked the phosphorylation of ribosomal protein S6 and PRAS40, resulting in a drastic decrease in cell proliferation. nih.gov In the MMTV-neu mouse model of ER-negative mammary tumors, brief treatment with this compound suppressed S6 phosphorylation and decreased cell proliferation in hyperplastic mammary epithelial cells. nih.gov

Historical Context of PI3K/AKT Pathway Inhibition in Drug Discovery Research

The PI3K/AKT pathway has been a significant focus in drug discovery research for many years due to its central role in various cellular processes and its frequent dysregulation in diseases, particularly cancer. drughunter.comnih.gov Research into the components of this pathway dates back several decades. The origins of Akt research can be traced to the discovery of an oncogene in a virus in 1977, with the gene later isolated and named akt. creative-diagnostics.comcusabio.com In the early 1990s, genes corresponding to Akt were identified, establishing it as a widely expressed phospho-protein kinase. creative-diagnostics.comcusabio.com The enzyme phosphatidylinositol 3-kinase (PI3K) was isolated around the same time. creative-diagnostics.comcusabio.com By the mid-1990s, research indicated that membrane phospholipids (B1166683) generated by PI3K were essential for Akt activation. creative-diagnostics.comcusabio.com

The abnormal activation of the PI3K/Akt pathway, often due to genetic alterations like PTEN inactivation or PIK3CA gain-of-function mutations, has been validated as a crucial step in the initiation and maintenance of human tumors. nih.gov This understanding has driven extensive efforts in the pharmaceutical industry to develop inhibitors targeting various components of the PI3K/AKT/mTOR axis. drughunter.comnih.gov

The development of small molecule ATP-competitive PI3K inhibitors began in the mid-to-late 1990s, with several compounds entering early-phase human trials. nih.gov Inhibitors targeting PI3K, Akt, and mTOR have been developed and investigated in preclinical and clinical settings for their potential anticancer activity. mdpi.comnih.gov this compound emerged within this historical context as a dual inhibitor specifically targeting both Akt and p70S6K, representing an approach to simultaneously inhibit two key nodes downstream of PI3K activation. researchgate.netnih.gov The development of this compound reflects the ongoing research interest in targeting multiple components of this critical signaling pathway to overcome potential resistance mechanisms and enhance therapeutic efficacy.

Properties

Appearance

Solid powder

Origin of Product

United States

Molecular and Cellular Mechanisms of Action of Ly2780301

Direct Inhibition of p70S6K and Akt Kinase Activity

LY2780301 acts as a dual inhibitor of both p70S6K and Akt. selleckchem.comsmolecule.comresearchgate.netpatsnap.comnih.govresearchgate.netnih.gov This direct inhibition disrupts the signaling flow through the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancerous cells. selleckchem.comsmolecule.comresearchgate.netpatsnap.comnih.govaacrjournals.org

Adenosine (B11128) Triphosphate (ATP)-Competitive Binding Characteristics

This compound is characterized as an ATP-competitive inhibitor of both p70S6K and Akt. selleckchem.comselleckchem.comnih.gov This means that this compound competes with ATP for binding to the active site of these kinases. By occupying the ATP-binding pocket, this compound prevents the kinases from binding to ATP, which is essential for their catalytic activity and subsequent phosphorylation of downstream substrates. nih.govdovepress.com ATP-competitive inhibitors bind to the active kinase, stabilizing a conformation where the ATP-binding pocket is exposed. nih.govdovepress.com

Selectivity Profile Against Other Kinases

This compound is described as a highly selective ATP-competitive dual inhibitor of p70S6K and Akt. selleckchem.comselleckchem.com While specific detailed kinase selectivity profiling data (e.g., IC50 values against a broad panel of kinases) were not extensively available in the provided search results, the description as "highly selective" suggests a favorable profile with limited off-target activity against a wide range of other kinases. selleckchem.comselleckchem.comnih.gov Some information indicates that lead optimization efforts during the development of related compounds resulted in inhibitors with greater than 1000-fold selectivity over closely related PI3K kinases. researchgate.net

Downstream Pathway Modulation and Phosphorylation Cascades

Inhibition of p70S6K and Akt by this compound leads to significant downstream effects on various substrates and signaling proteins involved in cell growth, proliferation, and survival. selleckchem.comsmolecule.comresearchgate.netnih.govlarvol.com

Inhibition of Ribosomal Protein S6 (S6) Phosphorylation

A key downstream target of p70S6K is ribosomal protein S6 (S6). researchgate.netnih.gov p70S6K phosphorylates S6, which is involved in regulating protein synthesis. researchgate.net this compound effectively inhibits the phosphorylation of ribosomal protein S6. researchgate.netnih.govlarvol.com This inhibition of S6 phosphorylation serves as a pharmacodynamic marker for the activity of this compound. researchgate.netnih.gov Studies have shown that this compound treatment leads to significantly reduced phosphorylation of S6 at multiple sites. nih.gov

Inhibition of PRAS40 Phosphorylation

Akt phosphorylates Proline-Rich Akt Substrate, 40 kDa (PRAS40) at Threonine 246 (Thr246). nih.govoncotarget.commesoscale.com Phosphorylation of PRAS40 by Akt is crucial for its dissociation from the mTOR complex 1 (mTORC1) and subsequent binding to 14-3-3 proteins, which relieves PRAS40's inhibition of mTORC1 activity. oncotarget.commesoscale.complos.org this compound has been shown to block the phosphorylation of PRAS40, consistent with its inhibitory effect on Akt. nih.gov While some studies indicated only mild inhibition of p-PRAS40 at higher concentrations in certain cell models, others highlight PRAS40 phosphorylation as a pharmacodynamic marker for Akt activity that is modulated by this compound. nih.gov

Effects on Glycogen Synthase Kinase 3 Beta (GSK3β) and Forkhead Box O (FOXO) Proteins

Akt is known to phosphorylate and inhibit Glycogen Synthase Kinase 3 Beta (GSK3β) and Forkhead Box O (FOXO) transcription factors. nih.govaacrjournals.orgdovepress.comnih.govnih.gov Phosphorylation of GSK3β by Akt leads to its inactivation, while phosphorylation of FOXO proteins by Akt promotes their sequestration in the cytoplasm, preventing their transcriptional activity in the nucleus. nih.govnih.govmdpi.com Inhibition of Akt by this compound is expected to relieve the inhibitory phosphorylation on GSK3β, leading to its activation. Similarly, Akt inhibition by this compound would be expected to reduce the cytoplasmic localization of FOXO proteins, potentially leading to their nuclear accumulation and activation of their target genes. nih.govnih.gov Research indicates that Akt activity is required to restrain the tumor-suppressive functions of FOXO and GSK3. nih.gov Hyperglycemia, a known class toxicity of Akt/PI3K inhibitors, is linked to the dependence of insulin-mediated glucose homeostasis on PI3K signaling via GSK3β and FOXO. dovepress.com

Here is a summary of key phosphorylation events modulated by this compound:

Protein TargetPhosphorylation SiteEffect of this compoundDownstream ConsequenceSource
Ribosomal Protein S6 (S6)Multiple sitesInhibitionReduced protein synthesis, decreased cell proliferation researchgate.netnih.gov
PRAS40Thr246InhibitionReduced dissociation from mTORC1, potential mTORC1 inhibition nih.govoncotarget.commesoscale.com
GSK3β(Akt phosphorylation sites)Expected increase in activityModulation of various cellular processes, including glucose metabolism nih.govaacrjournals.orgdovepress.comnih.govnih.gov
FOXO Proteins(Akt phosphorylation sites)Expected increased nuclear localization and transcriptional activityModulation of genes involved in cell cycle arrest and apoptosis nih.govnih.govnih.govmdpi.com

Impact on Cell Cycle Regulation and Proliferation

The PI3K/Akt/mTOR pathway is a significant regulator of the cell cycle, and its dysregulation is frequently observed in various cancers, contributing to uncontrolled cell proliferation mdpi.comcreative-diagnostics.com. This compound, by inhibiting Akt and p70S6K, exerts a notable impact on cell cycle progression, primarily by inducing a blockade at specific phases and regulating key cell cycle proteins like Cyclin B1 probechem.comnih.govlarvol.comnih.gov.

Induction of Cell Cycle Blockade (e.g., G0-G1 Phase Arrest)

Research indicates that this compound can induce cell cycle arrest, particularly at the G0-G1 phase, in susceptible cell lines probechem.comnih.govlarvol.comnih.gov. This arrest prevents cells from progressing into the DNA synthesis (S) phase and subsequent mitotic phases (G2-M), thereby inhibiting proliferation nih.govmdpi.com. Studies in human mammary epithelial cells (hMECs) with aberrant p70S6K activation have shown that this compound treatment leads to a dose-dependent cell cycle stall in the G0-G1 phase, resulting in a dramatic decrease in actively proliferating cells nih.gov. This effect is a key mechanism by which this compound reduces cell proliferation probechem.comnih.gov.

Regulation of Cyclin B1 Expression and Activity

A significant finding regarding this compound's impact on the cell cycle is its effect on Cyclin B1. Cyclin B1 is a crucial protein involved in the transition from the G2 phase to the mitotic (M) phase of the cell cycle. Studies have demonstrated that this compound treatment leads to a significant decrease in the level of Cyclin B1, particularly in cells with activated p70S6K nih.govnih.govresearchgate.net. This reduction in Cyclin B1 is likely a consequence of inhibited p70S6K activity, which plays a role in protein synthesis nih.gov. The decreased level of Cyclin B1 contributes to the observed cell cycle blockade, specifically impacting the ability of cells to progress through the G2-M transition nih.gov.

Table 1: Impact of this compound on Cell Cycle Markers in 10A.B2 hMECs

MarkerEffect of this compound TreatmentReference
Cell CycleG0-G1 phase stall probechem.comnih.govnih.gov
ProliferationDrastic decrease probechem.comnih.gov
Cyclin B1Significantly decreased level nih.govnih.govresearchgate.net
PCNA (Proliferation Marker)Dramatic decrease nih.gov

Note: Data primarily derived from studies on 10A.B2 human mammary epithelial cells with ErbB2-induced p70S6K activation.

Induction of Apoptosis in Dysregulated Cellular Systems

This compound has been reported to induce apoptosis, or programmed cell death, in tumor cells, contributing to its potential antineoplastic activity selleckchem.comselleckchem.comabmole.commedkoo.comcancer.govsmolecule.com. The inhibition of the PI3K/Akt signaling pathway by this compound is a primary mechanism leading to the initiation of apoptosis selleckchem.comselleckchem.comabmole.commedkoo.comcancer.govsmolecule.com.

Disruption of Signaling Mechanisms in Nutrient Deprivation and Cellular Stress

The PI3K/Akt/mTOR pathway is intimately involved in sensing and responding to nutrient availability and cellular stress mdpi.comnih.gov. This pathway helps cells adapt and survive under challenging conditions, including nutrient deprivation smolecule.commdpi.com. This compound, by targeting key components of this pathway, disrupts the signaling mechanisms that allow dysregulated cells, such as cancer cells, to thrive in environments with limited nutrients or under stress smolecule.com.

While specific detailed research findings on this compound's direct impact on nutrient deprivation and stress signaling beyond its core Akt/p70S6K inhibition are not extensively detailed in the provided search results, the known roles of Akt and p70S6K in these processes suggest that this compound's inhibitory activity would impair the ability of cells to appropriately respond to and survive such conditions smolecule.commdpi.com. For example, the mTORC1-S6K axis is a major regulator of protein synthesis, a process heavily impacted by nutrient availability bohrium.com. By inhibiting p70S6K, this compound would directly interfere with this nutrient-sensitive process. Similarly, Akt is involved in various pro-survival signals that can be activated during stress mdpi.com.

Table 2: Key Signaling Pathways Targeted by this compound and Their Roles

Pathway/KinaseRole in Cell BiologyImpact of this compound InhibitionReference
Akt (PKB)Cell growth, proliferation, survival, metabolismInhibition of pro-survival signals, reduced proliferation, potential apoptosis induction selleckchem.comselleckchem.comabmole.commedkoo.comcancer.govsmolecule.commdpi.com
p70S6KProtein synthesis, cell growth, cell cycle progressionReduced protein synthesis, decreased Cyclin B1, cell cycle blockade nih.govnih.govbohrium.com
PI3K/Akt/mTORCentral regulator of growth, proliferation, survival, metabolism, stress responseOverall disruption of pathway activity, impacting cell cycle, apoptosis, and response to nutrient/stress selleckchem.comselleckchem.comabmole.commedkoo.comcancer.govsmolecule.commdpi.com

Preclinical Research and Experimental Models

In Vitro Cellular Investigations

In vitro studies have been instrumental in characterizing the cellular impact of LY2780301, including its ability to inhibit cell growth and influence cellular architecture in both two-dimensional and three-dimensional culture systems.

This compound has demonstrated antiproliferative activity in a range of cancer cell lines, indicating a potential broad spectrum of effect, particularly in models exhibiting specific pathway activations.

In estrogen receptor-negative (ER−) human mammary epithelial cells (hMECs) characterized by ErbB2-induced p70S6K activation, this compound significantly reduced proliferation. This effect was observed in models such as 10A.B2 cells, which exhibit constitutive p70S6K activation due to ErbB2 overexpression nih.govaacrjournals.orglarvol.com. This compound treatment drastically decreased the proliferation of these cells nih.gov. The mechanism involved Cyclin B1 inhibition and cell cycle blockade at the G0–G1 phase nih.govlarvol.com. This compound effectively inhibited the phosphorylation of ribosomal protein S6, a downstream target of p70S6K, and PRAS40, a downstream target of Akt, in these hMECs nih.gov.

This compound has been reported to exhibit antiproliferative activity in a broad range of cancer cell lines, including ovarian (A2780), colon (HCT116), lung (H460), and prostate (PC3) cancer cell lines nih.gov. Detailed data on the extent of inhibition, such as IC50 values for these specific lines, has been referenced in scientific literature as being available from the compound's developer nih.gov.

In leukemia cell models, specifically Jurkat T cells, this compound demonstrated anti-leukemic activity with a GI50 value of 0.5 µM researchgate.net.

Cell LineCancer TypeGI50 (µM)
Jurkat TLeukemia0.5

For glioblastoma, in vitro pharmacological studies on PTEN-null U87MG human glioblastoma xenograft cells confirmed the compound's ability to inhibit cell proliferation and induce apoptosis researchgate.net.

While AKT activation is observed in pancreatic cancer, and this compound has been included in clinical trials involving patients with advanced or metastatic cancer, including pancreatic cancer, specific in vitro antiproliferative data for pancreatic cancer cell lines were not detailed in the provided search results nih.govresearchgate.netgoogle.com.

Beyond assessing proliferation rates, preclinical studies have also examined how this compound influences the morphology and growth patterns of cells, particularly in models that mimic tissue-like structures.

In two-dimensional (2D) cell culture, this compound significantly inhibited the proliferation of 10A.B2 cells, which are hMECs with ErbB2-induced p70S6K activation nih.gov. The inhibition was less pronounced in control 10A.Vec cells nih.gov. Assessment of protein levels in 2D culture showed a dramatic decrease in PCNA levels in treated 10A.B2 cells, consistent with reduced proliferation nih.gov. Western blotting also indicated that this compound decreased Cyclin B1 levels in 10A.B2 cells under 2D conditions nih.govresearchgate.netresearchgate.net. RPPA analysis in 2D cultures further showed changes in the expression or phosphorylation of various proteins in both 10A.Vec and 10A.B2 cells upon this compound treatment nih.govresearchgate.net.

Three-dimensional (3D) cell culture models, such as spheroids and acinar cultures, provide a more physiologically relevant environment than 2D monolayers nih.govibidi.comthermofisher.comcorning.com. This compound was evaluated in 3D cultures of MCF-10A hMECs, specifically in 10A.S6K and 10A.B2 cells which exhibit abnormal acinar growth due to p70S6K activation or ErbB2 overexpression, respectively nih.govlarvol.comresearchgate.net.

Remarkably, the abnormal acinar growth of 10A.S6K cells in 3D culture was effectively blocked by this compound nih.govlarvol.com. This compound treatment efficiently reduced the levels of phosphorylated S6 (p-S6) in 10A.B2 cells in a concentration-dependent manner in 3D culture nih.gov. While it effectively inhibited abnormal proliferation, this compound did not significantly reverse the abnormal acinar morphology of p70S6K-activated hMECs in 3D culture nih.govlarvol.com. This lack of complete reversal of morphology might be related to the activation of Akt and Erk1/2 signaling observed in treated cells nih.gov. Western blotting and RPPA analysis were also performed on cells in 3D culture to assess protein expression and phosphorylation changes following this compound treatment nih.govresearchgate.net. Consistent with 2D findings, a decrease in PCNA was detected in 3D culture, suggesting suppressed cell proliferation nih.gov.

Assessment in Two-Dimensional (2D) Monolayer Cultures

Studies in Non-Malignant Cell Lines for Selectivity and Contextual Effects

Studies in non-malignant cell lines are crucial for evaluating the selectivity of this compound and understanding its effects in a non-cancerous context. This helps to differentiate between its impact on healthy cells versus cancerous cells.

Modulatory Effects on Oxidative Stress Pathways (e.g., Klotho/AKT/Nrf2 Axis in HK-2 Cells)

Research has explored the effects of this compound on oxidative stress pathways in non-malignant cells, such as human kidney proximal tubular (HK-2) cells. Studies have indicated that indoxyl sulfate (B86663) (IS) increases oxidative stress in HK-2 cells by elevating reactive oxygen species (ROS) and inhibiting antioxidant capacity, as evidenced by lower expression of HO-1, NQO1, and SOD via the Klotho/AKT/Nrf2 signaling pathway. larvol.comlarvol.com. Klotho has been shown to mitigate indoxyl sulfate-induced oxidative stress through modulation of the AKT/Nrf2 pathway. larvol.comlarvol.comacs.org. Blocking AKT/Nrf2 signaling with an AKT inhibitor, such as this compound, or silencing Nrf2 impeded klotho's rescue effect on HO-1 and NQO1 expression, suggesting that IS inhibits HO-1 and NQO1 via the klotho/AKT/Nrf2 axis. larvol.comlarvol.comacs.org. Klotho treatment has been shown to downregulate oxidative stress markers in FK506-induced injury HK-2 cells. mdpi.com. The antiapoptotic effect of klotho in HK-2 cells treated with IS was further confirmed using Annexin V assay. acs.org. These findings suggest that IS-caused apoptosis in HK-2 cells may be due to the downregulation of klotho and through modulation of the AKT/Nrf2/oxidative stress mechanism. acs.org.

Pathway Component Effect of Indoxyl Sulfate (IS) in HK-2 Cells Effect of Klotho Administration Effect of this compound or Nrf2 Silencing
ROS Levels Increased
Antioxidant Capacity (HO-1, NQO1, SOD) Inhibited (Lower Expression) Counteracted Inhibition Impeded Klotho's Rescue Effect
Klotho/AKT/Nrf2 Axis Inhibition of HO-1 and NQO1 via this axis Modulation of the pathway Blocking effect
Phosphorylation of AKT Inhibited (~73%) Abrogated Inhibition
Apoptosis (Caspase-3 positive cells, Annexin V) Increased Attenuated
Comparative Studies with Non-Cancerous MRC5 Cells

Comparative studies have been conducted to assess the selectivity of compounds, including some AKT inhibitors, by evaluating their effects on cancer cell lines versus non-cancerous cell lines like MRC5. For instance, in studies evaluating anti-leukemic activity, the selectivity of promising compounds was assessed using non-cancerous MRC5 cells. One compound showed a GI50 value of 0.5 μM in Jurkat T cells and a selectivity index of 65 when compared to MRC5 cells. researchgate.netresearchgate.net. MRC5 cells, a fibroblast cell line, have been used as a control in studies investigating protein expression, showing distinct expression patterns compared to cancer cell lines. nih.gov. While direct comparative data for this compound specifically with MRC5 cells in the context of selectivity was not extensively detailed in the search results, the principle of using non-cancerous cell lines like MRC5 for selectivity assessment is established in preclinical research of potential therapeutic agents researchgate.netresearchgate.netnih.gov.

In Vivo Animal Model Studies

In vivo animal models are critical for evaluating the efficacy of this compound in a complex biological system and its impact on tumor growth and progression.

Orthotopic and Subcutaneous Xenograft Models of Human Cancers

Orthotopic and subcutaneous xenograft models, where human cancer cells are implanted into immunodeficient mice, are commonly used preclinical models to evaluate the antitumor activity of potential therapeutic agents like this compound. nih.govdntb.gov.uaharvard.edu. This compound has demonstrated effective tumor growth inhibition in xenograft models derived from various human cancers, including ovarian (A2780), colorectal (HCT116), lung (H460), and prostate (PC3) cancers nih.govresearchgate.net.

MMTV-neu Transgenic Mouse Model for ER− Mammary Intraepithelial Neoplasia (MIN) and Atypical Hyperplasia (ADH)

The MMTV-neu transgenic mouse model, which is driven by the neu gene (rat homologue of human ErbB2/HER2), serves as a model for ER-negative mammary tumors and develops hyperplastic lesions, including atypical hyperplasia (ADH) and mammary intraepithelial neoplasia (MIN) nih.govnih.govresearchgate.net. These lesions exhibit activated p70S6K signaling. nih.govnih.gov. Studies using this model have shown that this compound can effectively inhibit Akt/S6K signaling and reduce the proliferation of hyperplastic mammary epithelial cells (MECs) in vivo. nih.govnih.govresearchgate.net. A brief treatment with this compound in MMTV-neu mice that had developed atypia/ADH and MIN lesions with activated p70S6K was sufficient to suppress S6 phosphorylation and decrease cell proliferation in the hyperplastic MECs. nih.govnih.govresearchgate.net. This indicates the potential of targeting aberrant Akt/p70S6K activation with this compound for the prevention of p70S6K activated ER-negative breast cancer. nih.govnih.gov.

Mouse Model Lesion Type Activated Pathway This compound Treatment Effect Key Outcome
MMTV-neu Transgenic Mouse Atypical Hyperplasia (ADH), Mammary Intraepithelial Neoplasia (MIN) Akt/p70S6K Suppressed S6 phosphorylation, Decreased cell proliferation Inhibition of Akt/S6K signaling, Reduced proliferation of hyperplastic MECs
Xenograft Model (Cancer Type) Observed Effect of this compound Source
A2780 (Ovarian) Effective tumor growth inhibition nih.gov
HCT116 (Colorectal) Effective tumor growth inhibition nih.gov
H460 (Lung) Effective tumor growth inhibition nih.gov
PC3 (Prostate) Effective tumor growth inhibition nih.gov
CRC 019 (Colorectal) Minimal antitumor activity (68% and 64% TGI at tested doses on day 28, not maintained) researchgate.netresearchgate.net
Co-Clinical Analyses Utilizing Patient-Derived Xenograft (PDX) Models (Avatar Models)

Co-clinical analyses utilizing patient-derived xenograft (PDX) models, also referred to as Avatar models, have been employed as a component of the preclinical and early clinical evaluation of this compound researchgate.netresearchgate.netnih.govresearchgate.netresearchgate.net. This approach involves generating xenograft models directly from patient tumor tissue, aiming to better recapitulate the heterogeneity and characteristics of human cancers compared to traditional cell line-derived xenografts nih.govnih.govspringermedizin.de. The "Avatar" concept involves treating these PDX models concurrently with patients enrolled in a clinical trial, using the same therapeutic agents nih.gov.

In the context of a phase I trial of this compound, co-clinical analyses in Avatar models were included as a secondary objective researchgate.netresearchgate.netnih.gov. These models demonstrated minimal pharmacodynamic effects that were consistent with the limited antitumor effects observed in the clinical trial researchgate.netresearchgate.netnih.gov. In one instance, a patient's disease progression aligned with the lack of activity observed in the corresponding Avatar model researchgate.net. While PDX models offer a more clinically relevant platform for preclinical evaluation and can potentially predict clinical outcomes, it is noted that they may have limitations, such as the replacement of human stroma with murine stroma and variability in clonal dynamics nih.govnih.gov.

Pharmacodynamic Biomarker Assessment in Preclinical Tissue Samples

Pharmacodynamic (PD) biomarker assessment is crucial in preclinical studies to evaluate the biological activity of a compound and its effects on target pathways. For this compound, a key pharmacodynamic endpoint assessed in preclinical and early clinical investigations was the inhibition of S6 phosphorylation researchgate.netresearchgate.netnih.gov.

Inhibition of S6 Phosphorylation in Tumor Biopsies and Surrogate Tissues (e.g., Skin)

Inhibition of S6 phosphorylation has been utilized as a pharmacodynamic marker to assess the activity of this compound, reflecting the compound's effect on the p70S6K downstream signaling nih.govnih.gov. This assessment has been conducted in both tumor biopsies and surrogate tissues, such as skin researchgate.netresearchgate.netnih.govnih.gov.

In a phase I study, the primary pharmacodynamic endpoint was the assessment of S6 inhibition in skin and tumor biopsies researchgate.netresearchgate.netnih.gov. Data from this study indicated that among patients receiving a daily dose of 500 mg, over 50% showed reduced S6 phosphorylation in skin biopsies at Day 8 of treatment researchgate.netresearchgate.netnih.govnih.gov. However, this inhibitory effect on S6 phosphorylation in the skin was not sustained researchgate.netresearchgate.netnih.govnih.gov. Furthermore, there was no observed correlation between plasma concentrations of this compound or its metabolites and the levels of S6 expression in the epidermis researchgate.netresearchgate.netnih.gov.

Preclinical studies using the MMTV-neu transgenic mouse model, an ER-negative mammary tumor model with activated p70S6K, demonstrated that treatment with this compound was sufficient to suppress S6 phosphorylation in mammary fat pads nih.gov. In vitro studies using ER-negative human mammary epithelial cells (hMECs) with activated p70S6K also showed that this compound effectively blocked the phosphorylation of ribosomal protein S6 nih.gov. These preclinical findings support the use of S6 phosphorylation as a pharmacodynamic biomarker for this compound activity.

Preclinical Therapeutic Implications and Combination Strategies

Inhibition of Tumor Progression in Models Characterized by PI3K/AKT/mTOR Pathway Aberrations

Dysregulation of the PI3K/AKT/mTOR pathway is a common feature in many cancers, often driven by mutations or alterations in genes such as PIK3CA, PTEN, and AKT dovepress.comsci-hub.senih.gov. LY2780301, as a dual inhibitor of AKT and p70S6K, directly targets key nodes within this pathway . Preclinical studies have investigated its efficacy in tumor models where this pathway is hyperactivated.

Targeting PI3K/Akt/mTOR Dysregulation in Specific Cancer Subtypes (e.g., HER2-Negative Breast Cancer, PI3K/PTEN Mutated Tumors)

The PI3K/AKT/mTOR pathway is frequently activated in HER2-negative breast cancer and is implicated in taxane (B156437) resistance in this subtype patsnap.commdpi.com. Preclinical models of estrogen receptor-negative (ER-) breast cancer with activated p70S6K have shown that this compound significantly decreased cell proliferation by inhibiting the phosphorylation of ribosomal protein S6 and PRAS40, downstream targets of p70S6K and Akt, respectively nih.gov. This inhibition led to a decrease in cell proliferation and cell cycle blockade at the G0–G1 phase in human mammary epithelial cells (hMECs) with ErbB2-induced p70S6K activation nih.govlarvol.com. In the MMTV-neu mouse model of ER- mammary tumors with p70S6K activation, brief treatment with this compound was sufficient to suppress S6 phosphorylation and decrease cell proliferation in hyperplastic mammary epithelial cells nih.govlarvol.com. These findings suggest the potential of targeting aberrant Akt/p70S6K activation in the prevention of p70S6K-activated ER- breast cancer nih.govlarvol.com.

PI3K pathway aberrations, including mutations in PIK3CA and loss of PTEN function, are prevalent in various cancers dovepress.comsci-hub.senih.gov. PTEN loss, a frequent event in human cancer, leads to dominant AKT activation dovepress.commdpi.com. While PIK3CA mutant cells have shown sensitivity to isoform-specific PI3K inhibitors in preclinical settings, the association is less clear with PTEN mutations mdpi.com. However, preclinical studies have shown that this compound exhibits strong efficacy in xenograft models of various human cancers, including those with PI3K pathway alterations researchgate.net. For instance, PTEN-deficient tumor models have been explored for their sensitivity to PI3K pathway inhibitors jax.org.

Role of this compound in Modulating Drug Resistance Mechanisms in Preclinical Contexts

Acquired drug resistance is a major challenge in cancer therapy crownbio.com. The PI3K/AKT pathway is frequently implicated in the development of resistance to various anti-cancer agents, providing a strong rationale for using AKT inhibitors to overcome such resistance dovepress.comicr.ac.uk. Preclinical studies have investigated the ability of this compound to modulate resistance to chemotherapy and targeted therapies.

Overcoming Chemotherapy Resistance (e.g., to Paclitaxel (B517696), Gemcitabine (B846), Oxaliplatin)

Activation of the AKT pathway has been linked to resistance to both chemotherapy and radiation dovepress.comicr.ac.uknih.gov. Preclinical studies have shown that AKT inhibition can sensitize cells to various chemotherapeutic agents nih.gov.

In the context of gemcitabine resistance, activation of Akt has been shown to be involved in the resistance of tumor cells to this chemotherapy mdpi.comresearchgate.net. A preclinical study using gemcitabine supplemented with this compound, an Akt inhibitor, was carried out to potentially improve the efficiency of chemotherapy mdpi.comresearchgate.net. While this study included various solid tumors, the data specifically on colorectal cancer were not sufficient to be conclusive mdpi.com. However, given the prevalence of PI3K mutations in colorectal cancer, testing a combination of gemcitabine and this compound was suggested as interesting mdpi.com. Gemcitabine itself was found to induce apoptosis by inhibiting both the Akt and p38 MAPK pathways in oxaliplatin-resistant colorectal cancer cells mdpi.com.

Paclitaxel resistance is a significant issue in the treatment of HER2-negative breast cancer patsnap.commdpi.com. The PI3K/AKT/mTOR pathway is frequently activated in this subtype and may contribute to taxane resistance patsnap.commdpi.com. Preclinical models of paclitaxel-resistant, PIK3CA-mutated endometrial cancer have shown that the PI3K/AKT pathway is significantly upregulated in resistant cells mdpi.com. While this compound specifically was not mentioned in this context, the study demonstrated that inhibiting the PI3K/AKT pathway could overcome paclitaxel resistance mdpi.com. The TAKTIC study, a phase Ib/II trial, explored the combination of this compound with weekly paclitaxel in HER2-negative advanced breast cancer patients, suggesting feasibility and preliminary evidence of efficacy patsnap.commdpi.comnih.govlarvol.com.

Resistance to oxaliplatin (B1677828) is a leading cause of treatment failure in colorectal cancer mdpi.comresearchgate.net. Studies have investigated mechanisms leading to oxaliplatin resistance, highlighting the roles of ROS production and the p38 MAPK pathway mdpi.comresearchgate.net. While gemcitabine showed efficacy in treating oxaliplatin-resistant cells by inhibiting Akt and p38 MAPK pathways, the direct role of this compound in overcoming oxaliplatin resistance in preclinical models requires further specific investigation beyond its combination with gemcitabine in a broader context mdpi.com.

Addressing Endocrine Therapy Resistance in Hormone Receptor-Positive Models

Hyperactivation of the PI3K-AKT pathway is associated with endocrine resistance in estrogen receptor-positive breast cancer dovepress.com. The combined use of AKT inhibitors aims to counteract this pathway activation and prevent tumor cell resistance to endocrine therapy patsnap.com. Preclinical evidence links Rb inactivation to tamoxifen (B1202) and fulvestrant (B1683766) resistance, and cyclin D1 overexpression promoting CDK4/6 activity and tamoxifen resistance clinmedjournals.org. While CDK4/6 inhibitors have shown efficacy in overcoming endocrine resistance, the combination of PI3K pathway inhibitors with endocrine therapy is also being evaluated clinmedjournals.org. This compound's role in overcoming endocrine resistance in preclinical hormone receptor-positive models would likely stem from its ability to inhibit the hyperactive PI3K/AKT signaling.

Elucidation of Molecular Mechanisms Underlying Acquired Resistance to Targeted Therapies

Acquired resistance to targeted therapies is a significant challenge, often driven by complex molecular mechanisms including genomic changes, bypassing the inhibited target, or activating alternative survival pathways crownbio.com. Preclinical models, including patient-derived xenografts (PDXs), are valuable tools for studying acquired resistance and identifying underlying mechanisms crownbio.com.

The PI3K/AKT/mTOR pathway is frequently implicated in acquired resistance to various targeted agents dovepress.comsci-hub.senih.gov. For instance, activation of this pathway can promote resistance to BRAF inhibitors in melanoma nih.gov. Loss of PTEN expression has also been associated with resistance to anti-PD-1 immunotherapy nih.gov.

While specific preclinical studies detailing how this compound elucidates molecular mechanisms of acquired resistance to other targeted therapies were not extensively highlighted in the search results, its mechanism of action as a PI3K/AKT/mTOR pathway inhibitor suggests its potential role in overcoming resistance driven by the activation of this pathway as a bypass or downstream survival mechanism. Preclinical anticipation of resistance mechanisms, including those involving the PI3K/AKT/mTOR pathway, is crucial for guiding combination strategies mdpi.com.

Rational Development of Combination Therapies in Preclinical Studies

There is a strong preclinical rationale for combining AKT inhibitors with other anti-cancer agents due to the PI3K/AKT pathway's involvement in resistance and its central role in cell survival and proliferation nih.govdovepress.comicr.ac.uk. This compound has shown synergistic preclinical activity in combination with various targeted agents and chemotherapy, including gemcitabine aacrjournals.orgresearchgate.net.

Preclinical studies have indicated that combining this compound with chemotherapy agents like gemcitabine or taxanes could enhance efficacy researchgate.net. The rationale often involves this compound reducing DNA repair capacity or overcoming resistance mechanisms driven by AKT activation .

The TAKTIC study, combining this compound with weekly paclitaxel in HER2-negative advanced breast cancer, is an example of a clinically evaluated combination strategy supported by preclinical rationale patsnap.commdpi.comnih.gov. Preclinical data suggesting that cyclic palbociclib (B1678290) (a CDK4/6 inhibitor) may be effective with metronomic chemotherapy, and the evaluation of CDK4/6 inhibitors with PI3K inhibitors, highlight the broader effort in rationally developing combinations to overcome resistance in hormone receptor-positive breast cancer, where this compound could potentially play a role given its target profile clinmedjournals.org.

The development of combination therapies with AKT inhibitors like this compound is a major research direction, aiming to improve therapeutic outcomes and overcome resistance observed with single-agent approaches nih.govdovepress.com. Preclinical studies are crucial in identifying effective combinations and understanding the underlying mechanisms of synergy or overcoming resistance.

Synergistic Antitumor Activity with Traditional Chemotherapeutic Agents

This compound has demonstrated synergistic preclinical activity when combined with various targeted agents and chemotherapy, including gemcitabine researchgate.net. Activation of AKT has been implicated in the resistance of tumor cells to gemcitabine researchgate.net. A preclinical study explored the combination of gemcitabine with this compound to potentially enhance the efficacy of chemotherapy researchgate.net.

Clinical investigations have also explored combinations of this compound with chemotherapy. A phase Ib study evaluated this compound in combination with gemcitabine in patients with advanced or metastatic solid tumors harboring molecular alterations in the PI3K/AKT/mTOR pathway nih.gov. This study showed encouraging antitumor activity nih.gov.

Interactive Table 1: Objective Response Rates in TAKTIC Study (Phase II)

Patient Population6-Month Objective Response Rate (ORR)
Overall Population63.9% [48.8-76.8]
PI3K/AKT+ Subgroup55% [35-73.7]

Combinations with Other Targeted Agents (e.g., PARP Inhibitors, other PI3K/AKT/mTOR pathway inhibitors)

Preclinical studies have indicated synergistic antitumor activity between PARP inhibitors and PI3K/AKT pathway inhibitors in BRCA-deficient cancer models mdpi.com. The mechanism of this synergy is not fully understood but published data suggest that PI3K inhibition may impair homologous recombination DNA repair through reduced expression of BRCA1 and BRCA2 nih.gov. The combination of PARP inhibitors with agents that induce homologous recombination defects or with chemotherapy/radiotherapy to induce substantial DNA damage can enhance the efficacy of PARP inhibitors, particularly in BRCA wild-type or homologous recombination-proficient patients frontiersin.org. While this compound's specific combinations with PARP inhibitors are not explicitly detailed in the provided snippets, the general rationale for combining PI3K/AKT pathway inhibitors with PARP inhibitors in preclinical settings is supported mdpi.comnih.govfrontiersin.orgdovepress.com.

Combinations with other inhibitors targeting the PI3K/AKT/mTOR pathway have also been explored. Since mTOR inhibitors can sometimes enhance the PI3K/PDK1 axis, dual inhibitors targeting both PI3K and mTOR may offer improved anti-cancer activity mdpi.com. This compound, as a dual AKT/p70S6K inhibitor, targets downstream components of this pathway. While the provided information focuses on this compound's combinations with chemotherapy and its role in addressing feedback loops, the broader context of combining different nodes within the PI3K/AKT/mTOR pathway is an active area of research mdpi.comnih.gov.

Addressing Compensatory Feedback Loop Activation (e.g., Akt activation upon mTORC1 inhibition)

Inhibition of the PI3K/AKT/mTOR pathway, particularly with mTORC1 inhibitors, can lead to compensatory feedback loop activation, resulting in the activation of AKT researchgate.netnih.govoncotarget.com. This feedback loop can potentially compromise the effectiveness of therapies that only target mTORC1 researchgate.net. Inhibition of mTORC1 can block the negative feedback that involves p70S6K phosphorylating IRS-1/2, which promotes their degradation. This blockage leads to increased IRS-1/2/PI3K/AKT activation oncotarget.com.

This compound, as a dual inhibitor of p70S6K and AKT, is designed to address this issue by simultaneously inhibiting both AKT and a key downstream effector of mTORC1, p70S6K mdpi.comresearchgate.net. By inhibiting AKT directly, this compound can potentially circumvent the compensatory activation of AKT that may occur with upstream pathway inhibition researchgate.net. This dual inhibition is considered sufficient to inhibit tumor growth and counteract the negative impact of the compensatory AKT feedback loop activation researchgate.net.

Potential in Chemoprevention Research for p70S6K-Activated Early-Stage Lesions

Aberrant activation of the Akt signaling pathway has been observed in atypical hyperplastic early-stage breast lesions nih.govscience.govaacrjournals.org. Specifically, the Akt and downstream p70S6K signaling pathway is highly activated in ER-negative pre-malignant breast lesions and ER-negative breast cancer nih.govscience.gov. p70S6K activation has also been shown to induce transformation of ER-negative human mammary epithelial cells (hMECs) nih.govscience.gov.

Targeting the aberrant Akt/p70S6K activation in these early lesions represents a potential strategy for the prevention of ER-negative breast cancer nih.govscience.gov. Preclinical studies using ER-negative hMEC models with ErbB2-induced p70S6K activation demonstrated that this compound drastically decreased cell proliferation by inhibiting Cyclin B1 and blocking the cell cycle at the G0-G1 phase nih.govresearchgate.netlarvol.com. Although this compound did not significantly reverse the abnormal acinar morphology of these hMECs, it effectively inhibited abnormal proliferation in both 2D and 3D culture conditions nih.govlarvol.com.

Furthermore, studies in the MMTV-neu mouse model, an ER-negative mammary tumor model with p70S6K activation, showed that a brief treatment with this compound was sufficient to suppress S6 phosphorylation and decrease cell proliferation in hyperplastic mammary lesions in vivo nih.govresearchgate.netlarvol.com. These findings suggest that targeting p70S6K could deter the abnormal proliferation of ER-negative early mammary lesions and indicate the potential of this compound in the prevention of p70S6K-activated ER-negative breast cancer nih.govlarvol.com.

Interactive Table 2: Preclinical Findings of this compound in ER-Negative Breast Cancer Prevention Models

ModelKey FindingMolecular EffectOutcome
ER-negative hMECs (in vitro)Drastically decreased cell proliferationInhibited Cyclin B1, G0-G1 cell cycle blockadeInhibition of abnormal proliferation
MMTV-neu mice (in vivo)Suppressed S6 phosphorylation and decreased cell proliferation in lesionsInhibition of Akt/S6K signaling (downstream S6)Deterred abnormal proliferation in early lesions

Compound Information

Compound NamePubChem CID
This compound73777259

Note: PubChem CID for this compound was found in multiple sources idrblab.netgoogle.comgoogleapis.comresearchgate.net.## Preclinical Profile of this compound: Therapeutic Combinations and Chemoprevention Potential

This compound is a distinguished chemical compound recognized for its function as a dual inhibitor targeting two pivotal protein kinases within the PI3K/AKT/mTOR signaling cascade: p70 ribosomal protein S6 kinase (p70S6K) and AKT mdpi.comidrblab.net. This pathway is a central regulator of numerous cellular processes, including growth, proliferation, survival, and metabolism, and its dysregulation is a common feature across many cancer types mdpi.commdpi.comresearchgate.net. Consequently, inhibiting key nodes within this pathway, such as AKT and p70S6K, represents a rational approach in oncology researchgate.netnih.gov. Preclinical investigations into this compound have focused on its potential therapeutic applications, particularly in combination strategies aimed at enhancing antitumor efficacy and overcoming resistance mechanisms.

The preclinical evaluation of this compound has explored its activity both as a standalone agent and, more significantly, in combination with other therapeutic modalities to leverage potential synergistic effects.

Synergistic Antitumor Activity with Traditional Chemotherapeutic Agents

Preclinical data have indicated that this compound exhibits synergistic antitumor activity when combined with various conventional chemotherapeutic agents, including gemcitabine researchgate.net. The rationale for combining this compound with chemotherapy is partly based on the observation that activation of AKT can contribute to resistance to agents like gemcitabine researchgate.net. A preclinical study was conducted to investigate whether combining gemcitabine with this compound could enhance the effectiveness of the chemotherapy researchgate.net.

Translational research has extended to clinical trials evaluating this compound in combination with chemotherapy. A phase Ib study assessed the combination of this compound and gemcitabine in patients with advanced or metastatic solid tumors characterized by molecular alterations in the PI3K/AKT/mTOR pathway, reporting encouraging preliminary antitumor activity nih.gov.

Interactive Table 1: Objective Response Rates in TAKTIC Study (Phase II)

Patient Population6-Month Objective Response Rate (ORR)
Overall Population63.9% [48.8-76.8]
PI3K/AKT+ Subgroup55% [35-73.7]

Combinations with Other Targeted Agents (e.g., PARP Inhibitors, other PI3K/AKT/mTOR pathway inhibitors)

Preclinical investigations have revealed synergistic antitumor activity between inhibitors of PARP and inhibitors of the PI3K/AKT pathway, particularly in cancer models deficient in BRCA genes mdpi.com. While the precise mechanisms underlying this synergy are not fully elucidated, existing data suggest that inhibiting PI3K may impair DNA repair via homologous recombination, potentially through reduced expression of BRCA1 and BRCA2 proteins nih.gov. Combining PARP inhibitors with agents that induce defects in homologous recombination or with DNA-damaging therapies like chemotherapy or radiotherapy can enhance the effectiveness of PARP inhibitors, especially in patients whose tumors are wild-type for BRCA or proficient in homologous recombination frontiersin.org. Although specific preclinical data on this compound combined with PARP inhibitors were not extensively detailed in the provided information, the general principle of combining PI3K/AKT pathway inhibitors with PARP inhibitors in preclinical settings is supported by the literature mdpi.comnih.govfrontiersin.orgdovepress.com.

The exploration of combinations involving this compound and other targeted agents within the broader PI3K/AKT/mTOR pathway is also relevant. Given that inhibiting mTOR inhibitors can sometimes lead to activation of the PI3K/PDK1 axis, dual inhibitors targeting both PI3K and mTOR may offer enhanced anti-cancer effects mdpi.com. This compound, by inhibiting both AKT and p70S6K, targets downstream components of this pathway. While the provided information primarily highlights combinations with chemotherapy and the mitigation of feedback loops, the strategy of combining inhibitors that target different nodes within the PI3K/AKT/mTOR pathway is an active area of preclinical and clinical research mdpi.comnih.gov.

Addressing Compensatory Feedback Loop Activation (e.g., Akt activation upon mTORC1 inhibition)

A known challenge with inhibiting the PI3K/AKT/mTOR pathway, particularly through the inhibition of mTORC1, is the potential activation of compensatory feedback loops that can lead to the activation of AKT researchgate.netnih.govoncotarget.com. This feedback mechanism can potentially limit the therapeutic efficacy of agents that solely target mTORC1 researchgate.net. The inhibition of mTORC1 can disrupt the negative feedback mechanism where p70S6K phosphorylates IRS-1/2, a process that typically promotes their degradation. This disruption can result in increased activation of IRS-1/2, and subsequently, PI3K and AKT oncotarget.com.

This compound, designed as a dual inhibitor of p70S6K and AKT, offers a potential solution to this issue by simultaneously blocking both AKT and p70S6K, a key downstream target of mTORC1 mdpi.comresearchgate.net. By directly inhibiting AKT, this compound may bypass the compensatory AKT activation that can occur when upstream components of the pathway are inhibited researchgate.net. This dual inhibitory action is considered sufficient to effectively suppress tumor growth and counteract the adverse effects of the compensatory AKT feedback loop activation researchgate.net.

Potential in Chemoprevention Research for p70S6K-Activated Early-Stage Lesions

The aberrant activation of the Akt signaling pathway has been identified in atypical hyperplastic lesions at early stages of breast cancer development nih.govscience.govaacrjournals.org. Specifically, the Akt and its downstream effector, p70S6K, are significantly activated in pre-malignant ER-negative breast lesions and established ER-negative breast cancers nih.govscience.gov. Furthermore, activation of p70S6K has been shown to induce the transformation of ER-negative human mammary epithelial cells (hMECs) nih.govscience.gov.

Targeting this aberrant Akt/p70S6K activation in early-stage lesions presents a promising strategy for the chemoprevention of ER-negative breast cancer nih.govscience.gov. Preclinical studies utilizing in vitro models of ER-negative hMECs with ErbB2-induced p70S6K activation demonstrated that this compound significantly reduced cell proliferation. This effect was mediated by the inhibition of Cyclin B1 and subsequent blockade of the cell cycle in the G0-G1 phase nih.govresearchgate.netlarvol.com. While this compound did not substantially reverse the abnormal acinar morphology of these hMECs, it effectively suppressed abnormal proliferation in both two-dimensional and three-dimensional culture systems nih.govlarvol.com.

Further preclinical evidence comes from studies using the MMTV-neu mouse model, which is an ER-negative mammary tumor model characterized by p70S6K activation. In this model, a brief treatment with this compound was sufficient to reduce S6 phosphorylation and decrease cell proliferation within hyperplastic mammary lesions in vivo nih.govresearchgate.netlarvol.com. These findings collectively suggest that targeting p70S6K could impede the abnormal proliferation observed in ER-negative early mammary lesions, highlighting the potential utility of this compound in the chemoprevention of p70S6K-activated ER-negative breast cancer nih.govlarvol.com.

Interactive Table 2: Preclinical Findings of this compound in ER-Negative Breast Cancer Prevention Models

ModelKey FindingMolecular EffectOutcome
ER-negative hMECs (in vitro)Drastically decreased cell proliferationInhibited Cyclin B1, G0-G1 cell cycle blockadeInhibition of abnormal proliferation
MMTV-neu mice (in vivo)Suppressed S6 phosphorylation and decreased cell proliferation in lesionsInhibition of Akt/S6K signaling (downstream S6)Deterred abnormal proliferation in early lesions

Advanced Research Methodologies and Future Directions

Comprehensive Pharmacodynamic Marker Identification and Validation

Identifying and validating pharmacodynamic markers is essential for confirming target engagement and assessing the biological effects of LY2780301. These markers provide insights into how the compound affects the intended signaling pathways within cells and tissues.

Quantitative assessment of the phosphorylation levels of S6 ribosomal protein (pS6), PRAS40 (pPRAS40), and the expression of Cyclin B1 are key pharmacodynamic endpoints in studies involving inhibitors of the PI3K/Akt/mTOR pathway. S6 and PRAS40 are downstream targets of p70S6K and Akt, respectively, and their phosphorylation status reflects the activity of these kinases nih.govscience.govscience.gov. Cyclin B1 is a cell cycle regulator, and changes in its levels can indicate the impact of this compound on cell cycle progression.

Preclinical studies have shown that this compound can inhibit the phosphorylation of S6 researchgate.net. In a phase I clinical trial, inhibition of S6 phosphorylation was assessed in skin and tumor biopsies as a primary pharmacodynamic endpoint researchgate.netnih.gov. While over 50% of patients receiving a certain dose showed reduced S6 in skin biopsies at an early time point, this effect was not sustained researchgate.netnih.gov. The assessment of these markers, particularly pS6, is a standard method to evaluate the pharmacodynamic effects of Akt and p70S6K inhibitors nih.gov.

Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Modeling for Translational Research

Preclinical PK/PD modeling is a vital tool for integrating in silico, in vitro, and in vivo data to predict drug behavior and effects in humans, thereby informing translational research strategies jobrxiv.orgnih.gov. Translational PK/PD models aim to scale up findings from animal studies to anticipate drug responses in humans nih.gov.

Studies involving this compound have included pharmacokinetic and pharmacodynamic analyses researchgate.netnih.gov. A population PK model has been developed for this compound and its main metabolite using data from clinical trials aacrjournals.org. This modeling can help in understanding the relationship between drug exposure and pharmacodynamic effects, although early findings suggested no correlation between plasma concentrations and S6 expression in the epidermis in one study researchgate.netnih.gov. Continued preclinical PK/PD modeling is crucial for optimizing dosing strategies and understanding variability in response.

Development and Utilization of Advanced Preclinical Models

Advanced preclinical models are instrumental in evaluating novel inhibitors like this compound, exploring resistance mechanisms, and monitoring treatment response.

The mouse pro-B cell line Ba/F3 is a widely used system for studying oncogene dependence and evaluating targeted therapies nih.govkyinno.com. Ba/F3 cells are dependent on interleukin-3 for survival, but can become growth-factor independent upon expression of an activated kinase or oncogene, such as activated Akt nih.govkyinno.comresearchgate.netlarvol.com. Engineering Ba/F3 cell lines to express activated forms of Akt allows for the screening of novel Akt inhibitors and the investigation of resistance mechanisms that may emerge under drug pressure nih.govkyinno.comresearchgate.net. This system is valuable for identifying potential secondary mutations or alternative pathway activations that could confer resistance to this compound or similar compounds nih.govkyinno.com. Ba/F3-AKT engineering cell lines can be used to explore mechanisms of acquired resistance to PI3K and AKT inhibitors researchgate.netlarvol.com.

Advanced imaging techniques play a significant role in monitoring treatment response in preclinical in vivo models. These techniques can provide non-invasive, real-time insights into tumor growth, metabolic activity, and the modulation of signaling pathways upon treatment with agents like this compound springermedizin.de. While specific applications of advanced imaging with this compound were not detailed in the search results, imaging modalities such as PET, MRI, and optical imaging are commonly used in preclinical oncology research to assess the efficacy and pharmacodynamic effects of targeted therapies springermedizin.de. These techniques can help visualize changes in tumor size, vascularity, cellular proliferation, and the activity of specific molecular targets, contributing to a more comprehensive understanding of treatment response.

Engineering of Ba/F3-AKT Cell Lines for Novel Inhibitor Screening and Resistance Mechanism Exploration

Genomic and Proteomic Profiling for Biomarker Discovery and Patient Stratification (Preclinical)

Genomic and proteomic profiling are powerful approaches for discovering biomarkers that can predict response to this compound and potentially stratify patient populations for future clinical trials crownbio.commdpi.comfrontiersin.orgnih.gov.

Characterization of Novel Resistance Mutations and Signaling Adaptations

Resistance to targeted therapies, including PI3K/AKT/mTOR pathway inhibitors, is a significant challenge researchgate.netnih.gov. Resistance mechanisms can be both intrinsic (pre-existing) and acquired during treatment iiarjournals.org.

Acquired resistance to PI3K/AKT/mTOR pathway inhibitors can arise through various mechanisms, including genetic modifications and signaling bypasses nih.govnih.gov. Overactivation of the PI3K-AKT-mTOR signaling pathway itself, or mutations in its components, can contribute to resistance iiarjournals.org. Loss of the tumor suppressor PTEN, which is frequently altered in cancer, leads to activation of the PI3K/AKT pathway and can contribute to resistance to various therapies, including PI3K inhibitors nih.govdovepress.com.

Signaling adaptations can also play a role in resistance. For instance, inhibition of PI3K can sometimes lead to feedback activation of receptor tyrosine kinases (RTKs) or other pathways like RAS/MAPK signaling, bypassing the intended blockade mdpi.comnih.gov. Overexpression or amplification of MYC, matrix-associated resistance, and the activity of ribosomal S6 kinase 3/4 have also been implicated as resistance mechanisms nih.gov.

Comparative Analysis of this compound with Other Akt and p70S6K Inhibitors

This compound is characterized as a dual inhibitor of Akt and p70S6K ontosight.aipatsnap.com. This dual targeting distinguishes it from inhibitors that are selective for only Akt or p70S6K.

Akt inhibitors can be broadly classified into allosteric inhibitors (which interfere with membrane recruitment) and ATP-competitive inhibitors (which bind to the kinase domain) dovepress.comnih.gov. This compound is described as an ATP-competitive dual inhibitor of p70S6K and Akt nih.govselleck.co.jp. Other Akt inhibitors, such as MK-2206, are allosteric inhibitors dovepress.comnih.gov. Pan-Akt inhibitors, like Ipatasertib (GDC-0068) and Capivasertib (AZD5363), target all three Akt isoforms (Akt1, Akt2, and Akt3) mdpi.comdovepress.com.

p70S6K inhibitors, such as LY2584702, specifically target p70S6K, inhibiting the phosphorylation of the S6 ribosomal subunit and affecting protein synthesis cancer.gov. mTOR inhibitors, like rapalogs and catalytic mTOR inhibitors, also impact the PI3K/AKT/mTOR pathway, with catalytic inhibitors blocking both mTORC1 and mTORC2 activity nih.govoncotarget.com.

Comparative studies highlight that the clinical efficacy of PI3K/AKT/mTOR pathway inhibitors as monotherapies has often been limited, despite promising preclinical data nih.govdovepress.com. This underscores the complexity of the pathway and the potential for feedback loops and redundant signaling. Dual inhibitors like this compound, by targeting two key nodes, might offer advantages in certain contexts compared to single-target inhibitors, potentially mitigating some resistance mechanisms or achieving more comprehensive pathway blockade. However, the optimal strategy (single target, dual target, or combination therapy) likely depends on the specific cancer type and the underlying molecular alterations nih.gov.

Exploration of Epigenetic and Transcriptional Control in Response to this compound Treatment

Emerging evidence suggests that non-genetic mechanisms, including epigenetic and transcriptional control, play a significant role in therapy resistance in cancer researchgate.net. These mechanisms contribute to phenotypic plasticity, a hallmark of cancer researchgate.net.

While direct studies specifically detailing the epigenetic and transcriptional changes induced by this compound treatment are not extensively highlighted in the search results, the broader context of PI3K/AKT/mTOR pathway inhibition and resistance mechanisms provides insights. Activation of the PI3K/AKT pathway is associated with both genetic and epigenetic alterations nih.gov. Epigenetic mechanisms can contribute to relapse after therapy nih.gov.

Transcriptional profiling can identify key regulators and signaling pathways driving cancer progression and potentially influencing treatment response researchgate.net. For example, in triple-negative breast cancer (TNBC), EIF2 signaling and ribosomal protein genes have shown altered expression, and targeting these pathways has demonstrated effects on cell migration and invasion researchgate.net. Given that this compound impacts signaling pathways that converge on protein synthesis and cell growth, it is plausible that it could induce transcriptional and epigenetic changes as part of its mechanism of action or as a consequence of adaptive responses. Further research is needed to specifically characterize these molecular events in the context of this compound treatment.

Investigation into Broader Disease Applications Beyond Oncology (e.g., Oxidative Stress-Related Conditions)

Beyond its primary focus in oncology, the role of the Akt/mTOR pathway in various cellular processes suggests potential applications for this compound in other disease areas. Dysregulation of Akt signaling has been implicated in diseases such as diabetes and neurodegenerative disorders ontosight.aipatsnap.compatsnap.comnus.edu.sg. The mTOR pathway, which is inhibited by this compound, plays a role in regulating glucose and lipid metabolism, suggesting potential benefits in metabolic disorders like type 2 diabetes ontosight.ainih.gov.

Furthermore, the Akt/Nrf2 pathway is involved in regulating oxidative stress acs.orglarvol.com. Oxidative stress contributes to the pathophysiology of various conditions, including kidney damage acs.org. Recent research indicates that this compound, by blocking Akt/Nrf2 signaling, can impede the protective effects of klotho against indoxyl sulfate-induced oxidative stress in kidney cells acs.orglarvol.com. This suggests a potential role for this compound, or similar Akt inhibitors, as tools to study the mechanisms of oxidative stress and potentially in the context of conditions where modulating this pathway is desired.

The involvement of the mTOR pathway in neurodegenerative diseases like Alzheimer's and Parkinson's diseases also suggests potential therapeutic avenues beyond cancer ontosight.ainih.gov. Targeting S6K, a downstream effector inhibited by this compound, has been suggested as a strategy for neurodegenerative conditions nih.gov. While the primary development of this compound has been in oncology, these findings highlight the broader biological significance of its targets and the potential for investigating its effects, or the effects of related compounds, in non-oncology settings, particularly those involving dysregulated cellular metabolism, oxidative stress, or neurodegeneration.

Q & A

Q. What are the primary molecular targets of LY2780301, and how do they influence experimental design in preclinical studies?

this compound is a dual inhibitor of AKT (protein kinase B) and p70S6K/RSK, targeting ATP-binding domains to block downstream PI3K/AKT/mTOR and RSK signaling pathways. Experimental design should include kinase inhibition assays (e.g., IC50 determination for AKT and RSK isoforms) and validation in cell lines with hyperactivated PI3K/AKT pathways (e.g., PTEN-deficient models). Controls should involve isoform-specific inhibitors to isolate pathway contributions .

Q. What in vitro models are most appropriate for assessing this compound’s anti-proliferative effects?

Use cancer cell lines with documented PI3K/AKT pathway activation, such as triple-negative breast cancer (TNBC) or hepatocellular carcinoma (HepG2). Dose-response experiments (e.g., 0.1–10 μM) over 72 hours, combined with apoptosis assays (Annexin V/PI staining) and Western blotting for phosphorylated AKT (Ser473) and S6 (Ser235/236), are critical. Co-culture models with stromal cells can assess tumor microenvironment interactions .

Q. How do researchers validate target engagement of this compound in vivo?

Pharmacodynamic biomarkers include measuring pS6 levels in skin biopsies or tumor tissues via immunohistochemistry. Preclinical studies in xenograft models should pair this compound monotherapy with pathway activation status (e.g., PTEN loss or PIK3CA mutations) to correlate efficacy with target inhibition .

Advanced Research Questions

Q. What are the methodological challenges in interpreting contradictory clinical trial outcomes for this compound combinations?

For example, this compound + paclitaxel showed limited efficacy in HER2-negative breast cancer (median PFS: 4.2 months) compared to preclinical data. Researchers must analyze patient stratification (e.g., PI3K/AKT pathway mutations), dosing schedules (e.g., intermittent vs. continuous), and compensatory pathway activation (e.g., ERK or STAT3). Post-hoc biomarker analysis (e.g., PTEN expression) is essential to reconcile discrepancies .

Q. How can researchers optimize this compound combination regimens to overcome resistance mechanisms?

Preclinical data suggest synergy with MEK inhibitors (e.g., trametinib) in KRAS-mutant models due to vertical pathway inhibition. Experimental designs should include sequential vs. concurrent dosing and use reverse-phase protein arrays (RPPA) to map dynamic signaling adaptations. In vivo studies should monitor toxicity thresholds, as dual pathway inhibition may exacerbate metabolic adverse effects .

Q. What statistical approaches are recommended for analyzing this compound’s heterogeneous response rates in phase I/II trials?

Bayesian adaptive designs can refine dose escalation by incorporating real-time biomarker data (e.g., pS6 suppression). For basket trials targeting PI3K/AKT-altered tumors, hierarchical modeling accounts for inter-tumor variability. Researchers should predefine response criteria (e.g., RECIST 1.1 + metabolic imaging) to capture non-linear response patterns .

Q. How do researchers address this compound’s off-target effects in kinase profiling assays?

Broad-spectrum kinase profiling (e.g., Eurofins KinaseProfiler) at 1 μM this compound identifies off-target hits (e.g., Aurora kinases). Functional validation requires CRISPR/Cas9 knockout of primary targets (AKT/RSK) to isolate off-target contributions. Computational docking studies (e.g., AutoDock Vina) predict binding affinities to non-canonical kinases .

Data Interpretation and Contradiction Analysis

Q. Why do some studies report this compound as ineffective in monotherapy despite robust preclinical activity?

Tumor intrinsic factors (e.g., feedback activation of ERK or compensatory RSK2 signaling) and extrinsic factors (e.g., stromal-derived growth factors) may limit efficacy. Researchers should integrate single-cell RNA sequencing to identify resistant subpopulations and test this compound in patient-derived xenografts (PDXs) with matched molecular profiles .

Q. How can conflicting results between in vitro and in vivo models be resolved?

Discrepancies often arise from pharmacokinetic limitations (e.g., poor tumor penetration) or microenvironmental interactions. Use tracer kinetics (e.g., radiolabeled this compound) to quantify intratumoral drug levels. In vitro 3D organoid models better replicate in vivo conditions than monolayer cultures .

Methodological Best Practices

Q. What controls are essential for this compound dose-response experiments?

Include (1) vehicle control (DMSO), (2) pan-AKT inhibitor (e.g., MK-2206), and (3) RSK-specific inhibitor (e.g., BI-D1870) to differentiate target effects. Normalize data to baseline pathway activity using PTEN-null vs. PTEN-wildtype isogenic cell lines .

Q. How should researchers standardize biomarker analysis across this compound studies?

Pre-analytical variables (e.g., biopsy fixation time) significantly impact pAKT/pS6 quantification. Use multiplex immunoassays (e.g., Luminex) with validated antibodies and include reference standards (e.g., lysates from this compound-treated cells) in each run .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.